3-Methoxy-4-nitrophenyl-benzyl ether
Overview
Description
3-Methoxy-4-nitrophenyl-benzyl ether: is an organic compound characterized by the presence of a benzyl ether group attached to a 3-methoxy-4-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methoxy-4-nitrophenyl-benzyl ether can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (S_N2) of an alkoxide ion with a benzyl halide. The general reaction conditions include:
Deprotonation of the Alcohol: The alcohol (3-Methoxy-4-nitrophenol) is deprotonated using a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the corresponding alkoxide.
Nucleophilic Substitution: The alkoxide ion then reacts with benzyl bromide under S_N2 conditions to form the desired ether
Industrial Production Methods:
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-Methoxy-4-nitrophenyl-benzyl ether can undergo reduction to form the corresponding amine.
Reduction: The ether linkage is generally stable under reducing conditions, but the nitro group can be selectively reduced using reagents like hydrogen gas (H_2) with a palladium catalyst.
Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), osmium tetroxide (OsO_4).
Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C), sodium borohydride (NaBH_4).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
Reduction of Nitro Group: 3-Methoxy-4-aminophenyl-benzyl ether.
Cleavage of Ether Linkage: 3-Methoxy-4-nitrophenol and benzyl alcohol.
Scientific Research Applications
Chemistry:
3-Methoxy-4-nitrophenyl-benzyl ether is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for phenols, allowing selective reactions to occur at other functional groups .
Biology and Medicine:
Industry:
In the materials science industry, this compound can be used in the production of polymers and coatings, where its chemical stability and functional groups contribute to the desired properties of the final product .
Mechanism of Action
The primary mechanism of action for 3-Methoxy-4-nitrophenyl-benzyl ether involves its role as a protecting group in organic synthesis. The benzyl ether linkage is stable under a variety of conditions, allowing for selective reactions to occur at other functional groups. The nitro group can be reduced to an amine, which can participate in further chemical transformations .
Comparison with Similar Compounds
- Benzyl 4-nitrophenyl ether
- 3-Methoxy-4-nitrophenol
- 4-Nitrophenyl benzyl ether
Comparison:
3-Methoxy-4-nitrophenyl-benzyl ether is unique due to the presence of both a methoxy group and a nitro group on the phenyl ring. This combination of functional groups imparts specific chemical properties, such as increased electron density and reactivity, which are not present in similar compounds .
Properties
IUPAC Name |
2-methoxy-1-nitro-4-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDOMEPZTSDJPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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